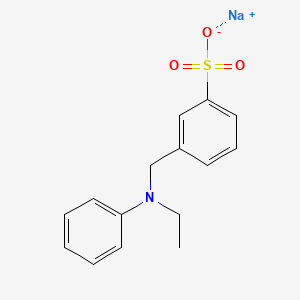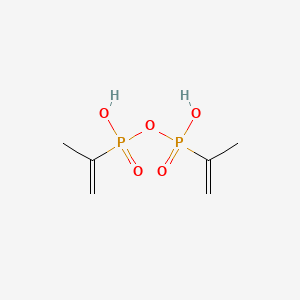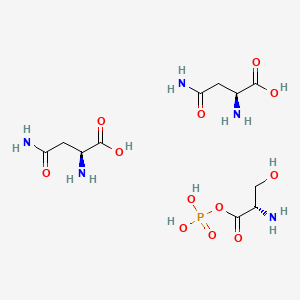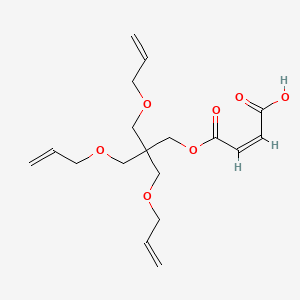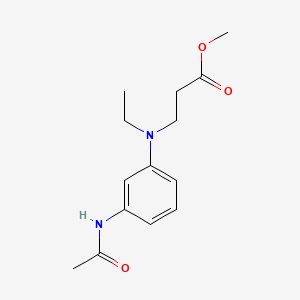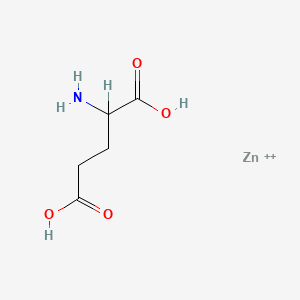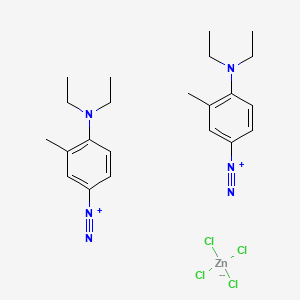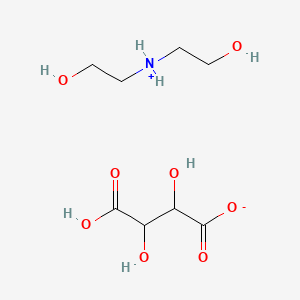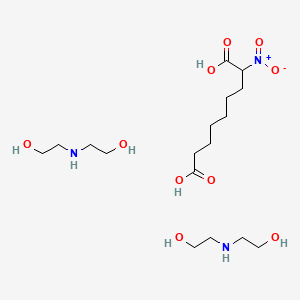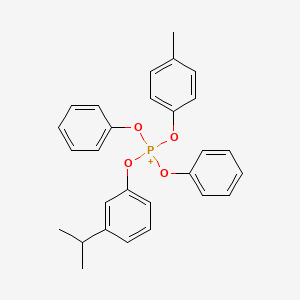
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is an organophosphorus compound characterized by the presence of three phenoxy groups attached to a central phosphorus atom. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium typically involves the reaction of phosphorus trichloride with the corresponding phenol derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PCl3+3ArOH→P(ArO)3+3HCl
where ArOH represents the phenol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane and toluene.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology
In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.
Medicine
In medicine, these compounds are explored for their potential as therapeutic agents, including anticancer and antiviral properties.
Industry
Industrially, this compound can be used as a flame retardant, plasticizer, or stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium involves its interaction with molecular targets such as enzymes or receptors. The phenoxy groups can enhance the compound’s binding affinity and specificity. The phosphorus atom can participate in nucleophilic or electrophilic reactions, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Tris(4-methylphenyl)phosphine: Similar in structure but with different substituents.
Uniqueness
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is unique due to its specific combination of phenoxy groups, which can impart distinct chemical and physical properties compared to other organophosphorus compounds.
Propiedades
Fórmula molecular |
C28H28O4P+ |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(4-methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium |
InChI |
InChI=1S/C28H28O4P/c1-22(2)24-11-10-16-28(21-24)32-33(29-25-12-6-4-7-13-25,30-26-14-8-5-9-15-26)31-27-19-17-23(3)18-20-27/h4-22H,1-3H3/q+1 |
Clave InChI |
SJLPEHALYVDDOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O[P+](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC(=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


